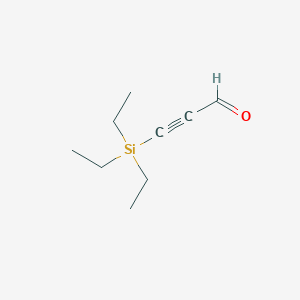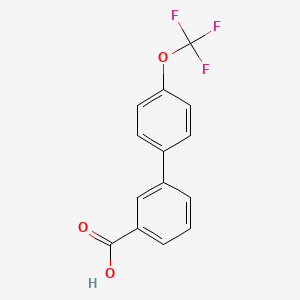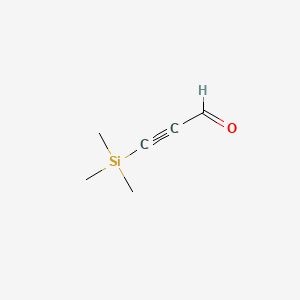
1-(Difluoromethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-fluorobenzene is a fluorinated aromatic compound that is part of a broader class of fluorobenzenes. These compounds are of interest due to their unique chemical properties and potential applications in organometallic chemistry and catalysis. The presence of fluorine atoms in the benzene ring influences the electronic properties of the molecule, affecting its reactivity and interaction with metal centers .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as this compound, can be achieved through electrochemical fluorination. This process involves the use of a platinum anode and specific voltages to induce the addition of fluorine atoms to the aromatic ring. For example, the electrochemical fluorination of trifluoromethylbenzenes has been shown to produce various fluorinated products, including difluoromethylfluorobenzenes, which are structurally related to this compound .
Molecular Structure Analysis
The molecular structure of fluorobenzenes, including those with difluoromethyl groups, can be studied using techniques such as gas-phase electron diffraction and NMR spectroscopy. These methods provide insights into the geometry and electronic environment of the molecule. For instance, the molecular structure of 2,6-difluorobenzenamine, which shares similarities with this compound, has been investigated to reveal the impact of fluorine substituents on the ring deformation . Additionally, the NMR spectra of 1,2-difluorobenzene offer information on the anisotropy of indirect fluorine couplings, which can be related to the molecular geometry .
Chemical Reactions Analysis
Fluorinated aromatic compounds, including this compound, can participate in various chemical reactions. The presence of fluorine can influence the reactivity of the molecule, enabling C-H and C-F bond activation reactions when exposed to reactive transition metal complexes. These reactions can be utilized in organic synthesis, highlighting the potential of fluorobenzenes as reagents or intermediates in the development of new chemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the fluorine atoms in the molecule. Fluorine is highly electronegative, which affects the electron density distribution within the molecule and its interaction with other chemical species. The fluorination of aromatic compounds can lead to changes in their boiling points, solubility, and stability. For example, the fluorination of 1,3-dicarbonyl compounds using aqueous HF has been shown to be a practical method for introducing fluorine atoms into organic molecules, demonstrating the reactivity of fluorine in various chemical contexts .
Scientific Research Applications
Organometallic Chemistry and Catalysis
Fluorinated benzenes, including 1-(Difluoromethyl)-2-fluorobenzene derivatives, have been increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, enabling their use as non-coordinating solvents or readily displaced ligands. This characteristic facilitates the exploration of well-defined complexes of fluorobenzenes, including trends in binding strength with varying degrees of fluorination and substitution patterns. Such studies extend to the activation reactions of C-H and C-F bonds using reactive transition metal complexes, offering new pathways in organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Biodegradation
Research into the biodegradation of difluorobenzenes (DFBs), which are widely used in the production of pharmaceutical and agricultural chemicals, has revealed the capabilities of certain microbial strains. For instance, Labrys portucalensis, identified for its ability to degrade various DFBs, can use 1,3-DFB as a sole carbon and energy source, illustrating the potential for bioremediation in environments contaminated with fluorinated compounds (Moreira et al., 2009).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, fluorinated compounds, including those derived from this compound, are integral to the development of novel pharmaceuticals and agrochemicals. Their incorporation into organic molecules can drastically alter the chemical properties, such as bioavailability and stability, making them valuable in drug design and other applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to selectively activate and modify these compounds, broadening the scope of synthetic methodologies available for incorporating fluorine atoms into organic frameworks (Saeki, Takashima, & Tamao, 2005).
Mechanism of Action
The mechanism of action would depend on the specific application of “1-(Difluoromethyl)-2-fluorobenzene”. In some cases, fluorinated compounds are used in medicinal chemistry, where they can interact with biological targets in specific ways. For instance, difluoromethyl-1,3,4-oxadiazoles have been reported as potent and selective inhibitors of histone deacetylase 6 (HDAC6), a protein involved in various cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNELKUWAMRKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375620 |
Source


|
| Record name | 1-(difluoromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63878-70-6 |
Source


|
| Record name | 1-(difluoromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is 1-(difluoromethyl)-2-fluorobenzene produced through electrochemical fluorination?
A1: this compound (2c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction occurs preferentially at the benzene ring of 1c due to the difficulty of proton elimination from the already difluorinated methyl group. This electrochemical process yields three main isomers: this compound (2c), 1-(difluoromethyl)-3-fluorobenzene (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)





![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)

